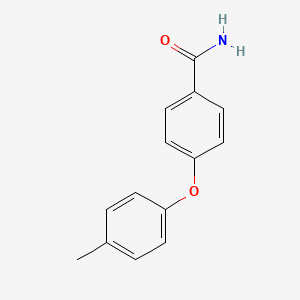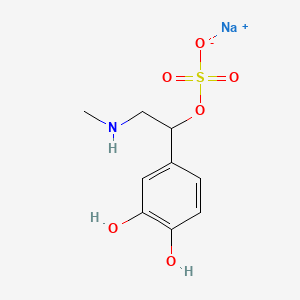
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate is a chemical compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfate group
準備方法
The synthesis of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves several steps. One common method includes the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
化学反応の分析
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, catechols, and substituted derivatives.
科学的研究の応用
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylamino group can influence neurotransmitter release and uptake, affecting neuronal signaling. The sulfate group can enhance the compound’s solubility and stability, facilitating its biological activity.
類似化合物との比較
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate can be compared with similar compounds such as:
Dopamine: Shares the dihydroxyphenyl and methylamino groups but lacks the sulfate group.
Norepinephrine: Similar structure but with a hydroxyl group instead of a sulfate group.
Epinephrine: Contains an additional methyl group compared to norepinephrine. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C9H12NNaO6S |
|---|---|
分子量 |
285.25 g/mol |
IUPAC名 |
sodium;[1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] sulfate |
InChI |
InChI=1S/C9H13NO6S.Na/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChIキー |
LWHFQCRLFDPFMQ-UHFFFAOYSA-M |
正規SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
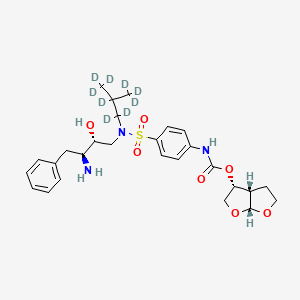
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

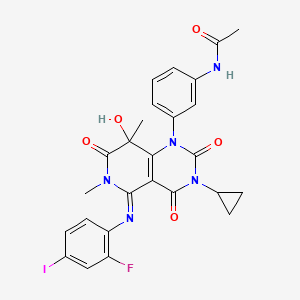
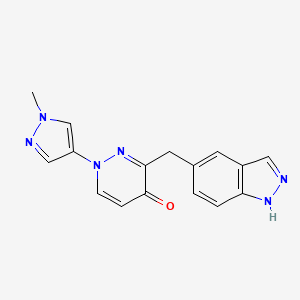
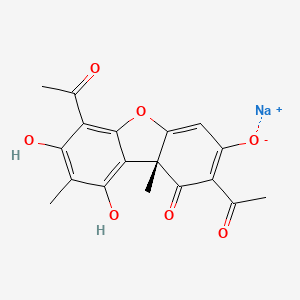
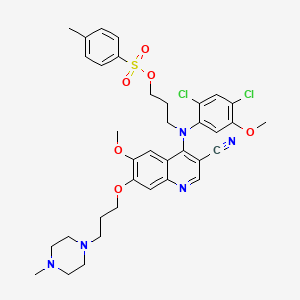

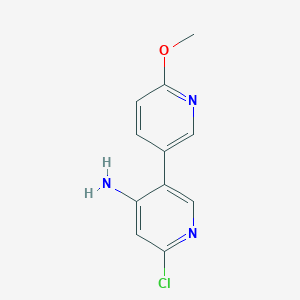
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
